molecular formula C17H19NO2 B1423456 Methyl 2-amino-2-methyl-3,3-diphenylpropanoate CAS No. 1178636-66-2

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

Cat. No. B1423456
M. Wt: 269.34 g/mol
InChI Key: HPBPTLCJOFTQLD-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-methyl-3,3-diphenylpropanoate” is a chemical compound with the CAS Number: 1178636-66-2 . It has a molecular weight of 269.34 .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-2-methyl-3,3-diphenylpropanoate” is 1S/C17H19NO2/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,18H2,1-2H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis Methods

  • The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol highlights a method starting from cinnamic acid through a five-step procedure, providing a cost-efficient and large-scale applicable route for synthesizing related compounds (Shaojie, 2004).

Chemical Transformations

  • A novel one-pot non-transition metal mediated deprotection of N-allyloxycarbonyl amine using iodine in wet acetonitrile was demonstrated in the synthesis of methyl (2 S)-2-amino-4-oxo-2,4-diphenylbutanoate, showing high yield and preservation of optical purity in chiral substrates (Szumigala et al., 2005).
  • Photoinduced nucleophilic addition of ammonia and alkylamines to aryl-substituted alkenes in the presence of p-dicyanobenzene was studied, yielding N-substituted 2-amino-1,1-diphenylpropane among other products, indicating the compound's role in photoamination processes (Yamashita et al., 1991).

Photopolymerization

  • The compound was investigated as a part of a novel alkoxyamine bearing a chromophore group, proposed as a photoiniferter. Its use in nitroxide-mediated photopolymerization was explored, indicating potential applications in photopolymerization processes (Guillaneuf et al., 2010).

Enzymatic Hydrolysis

  • The enzymatic hydrolysis of derivatives of the compound, such as methyl d,l-3,3-difluorophenyl alanate, was studied. This research revealed the compound's potential in producing enantiomerically pure amino acids, an important aspect in pharmaceutical and chemical synthesis (Ayi et al., 1995).

Organotin(IV) Complexes

  • Amino acetate functionalized Schiff base organotin(IV) complexes were synthesized and tested for cytotoxicity against various human tumor cell lines, indicating potential in anticancer drug development (Basu Baul et al., 2009).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 2-amino-2-methyl-3,3-diphenylpropanoate” can be found online . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

methyl 2-amino-2-methyl-3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBPTLCJOFTQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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